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Compound of Interest

Compound Name: 2-Benzofuranylglyoxal hydrate

Cat. No.: B589250 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of 2-
Benzofuranylglyoxal hydrate (CAS No. 131922-15-1). Due to the limited availability of

specific experimental data for this compound in published literature, this document establishes

a framework for its characterization based on established methodologies for analogous

benzofuran derivatives. It serves as a resource for researchers undertaking the synthesis,

purification, and biological evaluation of this and related compounds.

Physicochemical and Spectroscopic Data
Quantitative data for 2-Benzofuranylglyoxal hydrate is not widely reported. The following

tables summarize known information and provide expected values or characteristics based on

the analysis of similar 2-acylbenzofuran structures.

Table 1: Physicochemical Properties
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Property Value Source/Justification

CAS Number 131922-15-1 Public Chemical Databases

Molecular Formula C₁₀H₈O₄ (C₁₀H₆O₃·H₂O) Public Chemical Databases

Molecular Weight 192.17 g/mol Public Chemical Databases

Melting Point Data Not Available
Expected to be a crystalline

solid.

Boiling Point Data Not Available
Likely to decompose upon

heating.

Solubility Data Not Available

Expected to have some

solubility in polar organic

solvents like DMSO, DMF, and

alcohols.

Table 2: Expected Spectroscopic Data

Technique Expected Characteristics

¹H NMR

Aromatic protons (benzofuran ring): δ 7.2-7.8

ppm. Furan ring proton: δ ~7.0-7.5 ppm.

Aldehyde/hydrate protons: Variable, likely broad

signals.

¹³C NMR
Aromatic/furan carbons: δ 110-160 ppm.

Carbonyl carbons (glyoxal): δ 180-200 ppm.

FTIR (cm⁻¹)

~3400 (O-H stretch, hydrate), ~1680-1700 (C=O

stretch, ketone), ~1640 (C=O stretch, aldehyde),

~1600, 1450 (C=C aromatic stretch), ~1250 (C-

O-C stretch).

Mass Spec (EI)

Molecular ion peak (M⁺) for the anhydrous form

at m/z 174. Common fragments may include

loss of CO (m/z 146) and the benzofuranyl

acylium ion.[1][2]
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Experimental Protocols
The following protocols are generalized methodologies for the synthesis and characterization of

2-Benzofuranylglyoxal hydrate, adapted from established procedures for related benzofuran

compounds.[3][4]

Synthesis: Oxidation of 2-Acetylbenzofuran
A common route to α-ketoaldehydes is the oxidation of the corresponding methyl ketone. 2-

Acetylbenzofuran serves as a plausible starting material.

Materials:

2-Acetylbenzofuran

Selenium Dioxide (SeO₂)

Dioxane

Water

Dichloromethane (DCM)

Anhydrous Magnesium Sulfate (MgSO₄)

Silica Gel for column chromatography

Hexane

Ethyl Acetate

Procedure:

Dissolve 2-acetylbenzofuran (1 equivalent) in a minimal amount of aqueous dioxane.

Add selenium dioxide (1.1 equivalents) to the solution.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b589250?utm_src=pdf-body
https://www.researchgate.net/publication/239240089_A_Convenient_Two-Step_Synthesis_of_2-Arylbenzofurans
https://pubmed.ncbi.nlm.nih.gov/26898337/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b589250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


After completion, cool the reaction mixture to room temperature and filter to remove the

black selenium precipitate.

Dilute the filtrate with water and extract the product with dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Purify the crude 2-Benzofuranylglyoxal by silica gel column chromatography, eluting with a

hexane-ethyl acetate gradient, to yield the hydrate form.

Synthesis Workflow

2-Acetylbenzofuran SeO2, Dioxane/H2O
 Add

Reflux (4-6h)
 Heat

Filter, Extract (DCM), Dry
 Cool

Silica Gel Chromatography 2-Benzofuranylglyoxal
Hydrate

Click to download full resolution via product page

Proposed workflow for the synthesis of 2-Benzofuranylglyoxal hydrate.

Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving ~5-10 mg of the purified product in a suitable deuterated

solvent (e.g., DMSO-d₆ or CDCl₃).

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

Process the data to identify chemical shifts, coupling constants, and integration values to

confirm the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy:

Obtain the IR spectrum of the solid sample using a KBr pellet or an Attenuated Total

Reflectance (ATR) accessory.
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Scan in the range of 4000-400 cm⁻¹.

Identify characteristic absorption bands for the functional groups (hydroxyl, carbonyls,

aromatic rings) to verify the structure.

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

Analyze using Electrospray Ionization (ESI) or Electron Ionization (EI) mass spectrometry.

Determine the molecular weight from the molecular ion peak and analyze the fragmentation

pattern to further confirm the structure.

Biological Activity and Signaling Pathways
While the specific biological activities of 2-Benzofuranylglyoxal hydrate are not documented,

many benzofuran derivatives are known to possess significant anti-inflammatory properties.[5]

[6][7] These effects are often mediated through the inhibition of key inflammatory signaling

pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase

(MAPK) pathways.

Potential Anti-inflammatory Mechanism: Inflammatory stimuli, such as Lipopolysaccharide

(LPS), can activate cell surface receptors like Toll-like Receptor 4 (TLR4). This activation

triggers downstream signaling cascades involving NF-κB and MAPKs (including ERK, JNK, and

p38). These pathways culminate in the increased production of pro-inflammatory mediators like

nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6, IL-

1β).[5][6] Benzofuran compounds have been shown to inhibit these pathways, often by

preventing the phosphorylation and activation of key proteins like IκBα, p65 (a subunit of NF-

κB), and the MAPKs.[5][8]
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Potential anti-inflammatory signaling pathway for benzofuran derivatives.
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Protocol: In Vitro Anti-inflammatory Assay
Cell Line: RAW 264.7 murine macrophages.

Procedure:

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

Pre-treat the cells with various concentrations of 2-Benzofuranylglyoxal hydrate for 1 hour.

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

Collect the cell culture supernatant to measure the production of nitric oxide using the Griess

reagent.

Measure cell viability using an MTT assay to rule out cytotoxicity.

For mechanistic studies, lyse the cells after a shorter LPS stimulation (e.g., 30-60 minutes)

and perform Western blotting to analyze the phosphorylation status of key proteins in the NF-

κB and MAPK pathways.

This guide provides a foundational framework for the systematic characterization of 2-
Benzofuranylglyoxal hydrate. Researchers are encouraged to adapt and optimize these

generalized protocols based on their specific experimental context and available

instrumentation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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